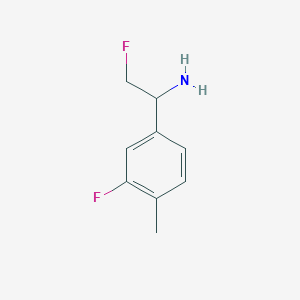
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and high throughput. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Fluoro-4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine, HCl
Uniqueness
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds .
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-fluoro-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9H,5,12H2,1H3 |
Clave InChI |
SVLCEZOPAPVOQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CF)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


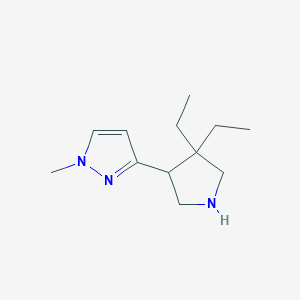
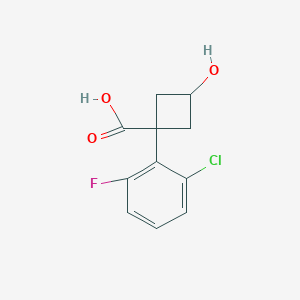
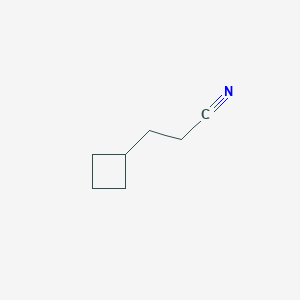
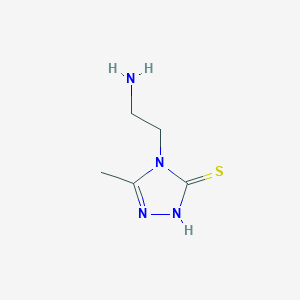


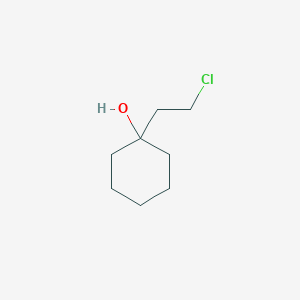

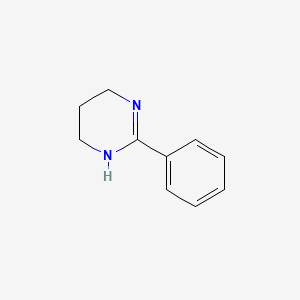
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
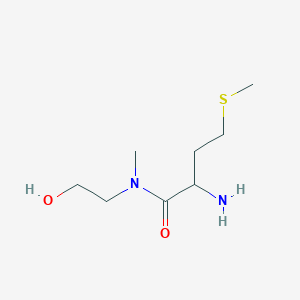
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)


